4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl(methyl)amino group: This step often involves nucleophilic substitution reactions.
Attachment of the 3-fluoro-4-methylphenyl group: This can be done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-pyrazolo[1,5-a]pyrazine-2-carboxamide
- 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Uniqueness
The uniqueness of 4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide lies in its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-15-9-10-18(11-19(15)24)26-23(30)20-12-21-22(25-16(2)13-29(21)27-20)28(3)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPPSPRAGVGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.